molecular formula C18H23BrN4O3 B3224284 methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate CAS No. 1228552-45-1

methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate

Cat. No.: B3224284
CAS No.: 1228552-45-1
M. Wt: 423.3 g/mol
InChI Key: VMVOGALUTOHLRC-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate is a chiral small molecule featuring a benzimidazole core substituted with a bromine atom at position 4. This structural motif is critical for its physicochemical and biological properties.

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O3/c1-10(2)15(22-18(25)26-3)17(24)23-8-4-5-14(23)16-20-12-7-6-11(19)9-13(12)21-16/h6-7,9-10,14-15H,4-5,8H2,1-3H3,(H,20,21)(H,22,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVOGALUTOHLRC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110201
Record name Methyl N-[(1S)-1-[[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-45-1
Record name Methyl N-[(1S)-1-[[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[(1S)-1-[[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23BrN4O3C_{18}H_{23}BrN_{4}O_{3} with a molecular weight of approximately 423.304 g/mol . The presence of the bromine atom in the benzimidazole ring is significant as halogenated compounds often exhibit enhanced biological activities.

Biological Activity

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing benzimidazole and pyrrolidine structures. For instance, derivatives of benzimidazole have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In one study, the synthesized derivatives were tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating that certain derivatives exhibited potent activity with MIC values as low as 11 nM against MRSA .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (nM)
Compound AS. aureus44
Compound BMRSA11
Compound CE. coli360
Compound DK. pneumoniae710

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have also shown antifungal activity. Studies indicate that certain imidazole derivatives can inhibit fungal growth effectively, thus expanding their therapeutic potential beyond bacterial infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways within microbial cells.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring benzimidazole derivatives have shown promise as anticancer agents. The mechanism often involves inhibition of specific kinases or other proteins involved in cancer cell proliferation. Methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate may exert similar effects, targeting pathways critical for tumor growth.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that benzimidazole derivatives effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Neurological Applications

Benzimidazole derivatives are also being investigated for their neuroprotective properties. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.

Neuroprotective Mechanisms

Research has shown that compounds with similar structures can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been well-documented, particularly against bacterial and fungal strains. This compound may possess similar properties due to the presence of the imidazole ring.

Example: Activity Against Specific Pathogens

Studies have reported that certain benzimidazole derivatives exhibit significant activity against pathogens like Staphylococcus aureus and Candida albicans. This suggests that this compound could be evaluated for similar antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analog: Methyl (S)-1-((S)-2-(5-Bromo-1H-Imidazol-2-yl)Pyrrolidin-1-yl)-3-Methyl-1-Oxobutan-2-ylcarbamate (CAS 1292836-05-5)

Key Differences :

  • Core Heterocycle: The analog contains a simple imidazole ring (5-bromo substitution), whereas the target compound features a benzannulated benzo[d]imidazole (6-bromo substitution).
  • Bromine Position : Bromine at position 6 (benzimidazole) vs. position 5 (imidazole) alters electronic distribution and steric effects.

Physicochemical Properties :

Property Target Compound (Benzimidazole) Analog (Imidazole, CAS 1292836-05-5)
Molecular Weight ~388.3 (estimated) 373.25
Solubility (25°C) Likely <4.5 g/L (predicted) 4.5 g/L
Hydrogen Bond Donors 2 (estimated) 2
Hydrogen Bond Acceptors 5 (estimated) 4
Topological Polar Surface Area ~90 Ų (estimated) 87.3 Ų

Complex Analog: Methyl ((2S)-1-((2S,5S)-2-(9-(2-((2S,4S)-1-((2R)-2-((Methoxycarbonyl)Amino)-2-Phenylacetyl)-4-(Methoxymethyl)Pyrrolidin-2-yl)-1H-Imidazol-5-yl)-1,11-Dihydroisochromeno[4',3':6,7]Naphtho[1,2-d]Imidazol-2-yl)-5-Methylpyrrolidin-1-yl)-3-Methyl-1-Oxobutan-2-yl)Carbamate (CAS 866084-31-3)

Key Differences :

  • Structural Complexity : This compound includes a naphthoimidazole-isochromene fused system, drastically increasing molecular weight (similarity score: 0.64) .
  • Functional Groups : Additional methoxymethyl and phenylacetyl groups introduce steric bulk, likely reducing metabolic stability compared to the target compound.

Implications :

  • The target compound’s simpler structure may offer synthetic advantages and lower toxicity profiles.

Macrocyclic Analog: Methyl (S)-1-((2R,4S,5S)-5-((S)-2-(3-Benzyl-2-Oxoimidazolidin-1-yl)-3,3-Dimethylbutanamido)-4-Hydroxy-6-Phenyl-1-(4-(Pyridin-2-yl)Phenyl)Hexan-2-ylamino)-3,3-Dimethyl-1-Oxobutan-2-ylcarbamate

Key Differences :

  • Macrocyclic Features : This analog incorporates a hexan chain with pyridinyl and benzyl groups, enabling macrocycle-like interactions.
  • Hydroxy Group : The 4-hydroxy moiety introduces polarity, contrasting with the target compound’s hydrophobic benzimidazole .

Functional Comparison :

  • The target compound’s lack of a hydroxy group may reduce water solubility but improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate?

  • Methodology : Focus on bromination conditions for the benzoimidazole core, using N-bromosuccinimide (NBS) in an inert atmosphere to minimize side reactions. Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for enantiomeric purity . Reaction monitoring with RP-HPLC (e.g., C18 columns, acetonitrile/water mobile phase) ensures intermediate stability and product integrity .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric analysis. X-ray crystallography of intermediates (e.g., analogous imidazole derivatives) provides definitive stereochemical assignment, as demonstrated for (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Purity : RP-HPLC with UV detection (λ = 254 nm) .
  • Structure : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 2.94–3.17 ppm for pyrrolidine protons, δ 117.61–137.10 ppm for aromatic carbons) .
  • Solubility : Phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–9) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced fluorescence or bioactivity?

  • Methodology : Employ density functional theory (DFT) to predict electronic transitions and fluorescence properties. Couple this with molecular docking to assess interactions with biological targets (e.g., enzyme active sites). Experimental validation via fluorescence spectroscopy (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) and enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways.
  • Permeability : Use Caco-2 cell monolayers or PAMPA assays to evaluate intestinal absorption, guided by structural analogs with known permeability profiles .
  • Pharmacokinetic Modeling : Integrate in vitro data into compartmental models to predict in vivo behavior .

Q. How can flow chemistry improve the scalability and safety of synthesizing brominated intermediates?

  • Methodology : Implement continuous-flow reactors for bromination steps (e.g., Omura-Sharma-Swern oxidation), enabling precise temperature control and reduced hazardous intermediate accumulation. Use Design of Experiments (DoE) to optimize residence time and reagent stoichiometry .

Q. What are the challenges in analyzing enantiomeric excess (ee) when the compound contains multiple stereocenters?

  • Methodology : Use chiral derivatization agents (e.g., Mosher’s acid chloride) followed by ¹H NMR or LC-MS/MS. Compare results with X-ray crystallography data from structurally related compounds (e.g., (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol) to validate ee .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

  • Computational Validation : Perform gauge-invariant atomic orbital (GIAO) NMR calculations at the B3LYP/6-311+G(d,p) level.
  • Experimental Refinement : Re-examine sample purity and solvent effects (e.g., deuterated solvent interactions) .

Q. Why might biological assays show variable potency despite high chemical purity?

  • Methodology : Investigate:

  • Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates.
  • Protein Binding : Perform serum protein binding assays (e.g., human serum albumin) to quantify free drug concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.